molecular formula C9H11NO3S B1447797 3-Benzyloxathiazolidine 2,2-dioxide CAS No. 957872-91-2

3-Benzyloxathiazolidine 2,2-dioxide

Cat. No. B1447797
M. Wt: 213.26 g/mol
InChI Key: LXNUUWWYTMUXBY-UHFFFAOYSA-N
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Description

“3-Benzyloxathiazolidine 2,2-dioxide” is a heterocyclic compound with the empirical formula C9H11NO3S . It has a molecular weight of 213.25 . The compound is typically in solid form .


Molecular Structure Analysis

The SMILES string of “3-Benzyloxathiazolidine 2,2-dioxide” is O=S1(=O)OCCN1Cc2ccccc2 . The InChI is 1S/C9H11NO3S/c11-14(12)10(6-7-13-14)8-9-4-2-1-3-5-9/h1-5H,6-8H2 .


Physical And Chemical Properties Analysis

“3-Benzyloxathiazolidine 2,2-dioxide” is a solid . It has a predicted boiling point of 342.2±35.0 °C and a predicted density of 1.369±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Cyclic Sulfamidate Synthesis: 3-Benzyloxathiazolidine 2,2-dioxide derivatives have been utilized in the synthesis of cyclic sulfamidates, presenting a versatile route to obtain cyclic sulfamidates with different N-alkyl substituents. This process involves the synthesis and subsequent deprotection of BOC- and dibenzosuberyl-protected chiral and hindered cyclic sulfamidates ([1,2,3]-oxathiazolidine-2,2-dioxides), followed by alkylation reactions to achieve the desired products (Posakony, Grierson, & Tewson, 2002).

Biological Applications

  • Anticonvulsant Activity: Derivatives of 3-Benzyloxathiazolidine 2,2-dioxide have been studied for their potential anticonvulsant activities. For instance, N-derivative-1,2,3-oxathiazolidine-4-one-2,2-dioxides, considered bioisosteres of trimethadione and phenytoin, demonstrated wide spectrum activity and no neurotoxicity in animal models. These compounds were significantly more potent than valproic acid in seizure tests, suggesting their potential as anticonvulsant agents (Pastore et al., 2013).

Antimicrobial Activity

  • Synthesis and Antimicrobial Evaluation: Research has also focused on the antimicrobial properties of 1,2-benzoxathiin-4(3H)-on 2,2-dioxide derivatives, synthesized through the interaction with cycloalkanecarbaldehydes and active methylene nitriles. These compounds demonstrated higher antimicrobial activity than reference drugs against gram-positive strains, highlighting their potential in developing new antimicrobial agents (Grygoriv et al., 2017).

Safety And Hazards

The compound has been classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . It has a GHS07 pictogram and a signal word "Warning" . The compound is not flammable, with a flash point not applicable .

properties

IUPAC Name

3-benzyloxathiazolidine 2,2-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c11-14(12)10(6-7-13-14)8-9-4-2-1-3-5-9/h1-5H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNUUWWYTMUXBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COS(=O)(=O)N1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyloxathiazolidine 2,2-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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